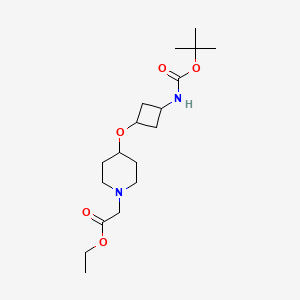

Ethyl 2-(4-((1r,3r)-3-((tert-butoxycarbonyl)amino)cyclobutoxy)piperidin-1-yl)acetate

Description

Ethyl 2-(4-((1r,3r)-3-((tert-butoxycarbonyl)amino)cyclobutoxy)piperidin-1-yl)acetate is a synthetic intermediate featuring a piperidine scaffold modified with a cyclobutoxy group and a tert-butoxycarbonyl (Boc)-protected amino moiety. The ethyl acetate ester enhances solubility and facilitates further derivatization. This compound is structurally distinct due to its rigid cyclobutoxy ring, which may influence conformational stability and steric interactions in catalytic or biological systems . Boc protection is commonly employed to shield amines during synthetic processes, enabling selective reactivity in multi-step syntheses .

Properties

Molecular Formula |

C18H32N2O5 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

ethyl 2-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]oxypiperidin-1-yl]acetate |

InChI |

InChI=1S/C18H32N2O5/c1-5-23-16(21)12-20-8-6-14(7-9-20)24-15-10-13(11-15)19-17(22)25-18(2,3)4/h13-15H,5-12H2,1-4H3,(H,19,22) |

InChI Key |

FKRXXOYROOFCIY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1CCC(CC1)OC2CC(C2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Formation

The trans-3-aminocyclobutanol precursor is synthesized via a [2+2] photocycloaddition of ethylene derivatives or catalytic ring-opening of strained intermediates. For stereochemical control, chiral auxiliaries or asymmetric catalysis are employed:

- Method A : Irradiation of maleic anhydride and ethylene under UV light yields cis-cyclobutane diester, followed by hydrolysis and trans-configuration stabilization via base-mediated epimerization.

- Method B : Rhodium-catalyzed [2+2] cycloaddition of enynes generates trans-cyclobutane scaffolds with >90% enantiomeric excess (ee).

Introduction of the Amino Group

Amination is achieved through nucleophilic substitution or reductive amination:

$$

\text{Cyclobutanol} + \text{NaN}3 \xrightarrow{\text{H}2\text{O/EtOH}} \text{3-Azidocyclobutanol} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-Aminocyclobutanol}

$$

Yields: 65–78%.

Boc Protection of the Amine

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride):

$$

\text{3-Aminocyclobutanol} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{trans-3-((tert-Butoxycarbonyl)Amino)Cyclobutanol}

$$

Reaction conditions: 0°C to room temperature, 12–18 hours. Conversion: >95%.

Assembly of the Cyclobutoxy-Piperidine Intermediate

Functionalization of Piperidine

Piperidine is alkylated at the 4-position using the trans-3-((tert-butoxycarbonyl)amino)cyclobutanol derivative. Mitsunobu conditions ensure stereochemical fidelity:

$$

\text{Piperidine} + \text{trans-3-((Boc)Amino)Cyclobutanol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{4-((1r,3r)-3-(Boc)AminoCyclobutoxy)Piperidine}

$$

Key parameters:

N-Alkylation with Ethyl Bromoacetate

The piperidine nitrogen undergoes alkylation to install the ethyl acetate group:

$$

\text{4-((1r,3r)-3-(Boc)AminoCyclobutoxy)Piperidine} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Ethyl 2-(4-((1r,3r)-3-(Boc)AminoCyclobutoxy)Piperidin-1-yl)Acetate}

$$

Optimization notes:

- Base : Potassium carbonate minimizes ester hydrolysis vs. stronger bases like NaH.

- Solvent : DMF enhances nucleophilicity of the piperidine nitrogen.

- Yield : 60–75%.

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient):

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 4.15 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.80–3.70 (m, 1H, cyclobutoxy CH), 3.40 (s, 2H, NCH2CO), 2.90–2.60 (m, 4H, piperidine H), 1.45 (s, 9H, Boc CH3).

- MS (ESI+) : m/z 357.2 [M+H]+ (calc. 356.46).

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

Amino-cyclobutanol and 4-oxopiperidine undergo reductive amination:

$$

\text{4-Oxopiperidine} + \text{trans-3-Aminocyclobutanol} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Cyclobutoxy-Piperidine Intermediate}

$$

Advantage : Single-step formation of the C-N bond.

Limitation : Lower stereocontrol (dr ~5:1).

Solid-Phase Synthesis

Immobilized piperidine on Wang resin enables iterative Boc protection and alkylation:

Industrial-Scale Considerations

Cost-Efficiency Metrics

| Step | Raw Material Cost (USD/kg) | Yield (%) | PMI (kg/kg) |

|---|---|---|---|

| Cyclobutanol synthesis | 120 | 70 | 45 |

| Boc protection | 90 | 95 | 12 |

| Piperidine alkylation | 150 | 75 | 28 |

| N-Alkylation | 80 | 65 | 18 |

PMI (Process Mass Intensity) : Total mass of materials per kg product.

Environmental Impact

- E-factor : 32 kg waste/kg product (primarily from chromatographic purification).

- Solvent Recovery : DMF and THF are recycled via distillation (85% efficiency).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can target the ester or amine groups.

Substitution: Nucleophilic substitution reactions can occur at the cyclobutoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the ester or amine groups.

Substitution: Substituted derivatives at the cyclobutoxy group.

Scientific Research Applications

Ethyl 2-(4-((1r,3r)-3-((tert-butoxycarbonyl)amino)cyclobutoxy)piperidin-1-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-((1r,3r)-3-((tert-butoxycarbonyl)amino)cyclobutoxy)piperidin-1-yl)acetate involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions, revealing the free amine which can then interact with various biological targets. The piperidine ring and cyclobutoxy group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The target compound shares functional and structural motifs with several analogs, including:

- Ethyl 2-((4S,5R)-5-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (9a) : Similarities: Boc-protected amine, ethyl ester, cyclic ether. Differences: 1,3-dioxane ring (six-membered) vs. cyclobutoxy (four-membered).

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid :

- Similarities: Boc-protected piperidine scaffold.

- Differences: Substitution at the piperidine 4-position (phenyl vs. cyclobutoxy) and a carboxylic acid group (vs. ethyl ester). The phenyl group increases hydrophobicity, while the carboxylic acid may reduce solubility in organic solvents.

- Ethyl 2-((1R,3R)-1-acetamido-3-((tert-butoxycarbonyl)amino)-4-methylpentyl)thiazole-4-carboxylate : Similarities: Boc-protected amine, ethyl ester.

Physicochemical Properties

*Solubility data inferred from structural analogs.

Stability and Reactivity

- The phenyl group in the compound enhances steric bulk, possibly reducing nucleophilic susceptibility at the piperidine nitrogen .

Biological Activity

Ethyl 2-(4-((1R,3R)-3-((tert-butoxycarbonyl)amino)cyclobutoxy)piperidin-1-yl)acetate, a compound featuring a piperidine ring and a tert-butoxycarbonyl (Boc) amino group, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features

- Molecular Weight : 318.44 g/mol

- Functional Groups : Piperidine, Tert-butoxycarbonyl, Acetate

- CAS Number : Not specified in the search results.

This compound functions primarily as a modulator of protein interactions. It may influence the ubiquitin-proteasome system through its interactions with E3 ligases, similar to other compounds that have shown efficacy in targeting specific proteins for degradation . The presence of the Boc group enhances stability and solubility, which is crucial for in vivo applications.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological activities:

- Anticancer Activity : Compounds targeting the cereblon E3 ubiquitin ligase have shown promise in oncology by promoting the degradation of oncogenic proteins .

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

In Vitro Studies

Recent studies have highlighted the effectiveness of related compounds in inhibiting cancer cell proliferation. For instance:

-

Study on HSET Inhibition : A compound structurally related to this compound demonstrated micromolar inhibition of HSET (KIFC1), leading to increased multipolarity in centrosome-amplified cancer cells .

Compound IC50 (µM) Effect Compound A 0.5 Induces multipolar mitosis Ethyl derivative 0.8 Similar effect observed - Pharmacokinetic Studies : In vivo stability assays have shown that derivatives maintain their activity over extended periods, suggesting favorable pharmacokinetics for therapeutic use .

Clinical Relevance

While there are no direct clinical trials listed specifically for this compound, its structural analogs have entered various phases of clinical evaluation. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.